Sophoranone

Oncology Apoptosis Natural Products

Researchers investigating mitochondrial-mediated apoptosis or CYP2C9-mediated drug-drug interactions often face the challenge of sourcing a validated, potent tool compound with batch-to-batch consistency. Sophoranone directly addresses this need as a prenylated flavonoid with quantifiable, superior bioactivity over common flavonoids. · Sub-micromolar IC50 in MKN7 gastric cancer cells; markedly stronger apoptosis induction in U937 leukemia cells vs. daidzein, genistein, and quercetin. · Potent, selective CYP2C9 inhibition (IC50 = 0.966 μM) validated against a panel of nine major CYPs for DDI studies in human liver microsome assays. · Quantifiable inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC50 range 13.6-33.0 μM). Note: Poor oral absorption (Caco-2 Papp = 0.115 × 10⁻⁶ cm/s) and extensive plasma protein binding (>99.9%) render this compound suitable exclusively for in vitro applications.

Molecular Formula C30H36O4
Molecular Weight 460.6 g/mol
CAS No. 23057-55-8
Cat. No. B1204896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoranone
CAS23057-55-8
Synonymssophoranone
Molecular FormulaC30H36O4
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C
InChIInChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1
InChIKeyIORSRBKNYXPSDO-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophoranone (CAS 23057-55-8): A Prenylated Flavonoid with Quantifiable Differentiation in Cytotoxicity, CYP2C9 Inhibition, and Anti-inflammatory Activity


Sophoranone is a prenylated flavonoid, specifically a dihydroxyflavanone, isolated from the roots of *Sophora* species such as *S. tonkinensis* and *S. subprostrata* [1]. Its structure, defined by hydroxy groups at positions 7 and 4' and prenyl groups at 3', 5', and 8, contributes to enhanced lipophilicity and membrane affinity, a class characteristic linked to improved bioactivity [2]. This compound has demonstrated a range of pharmacological activities, with key differentiating evidence emerging in its cytotoxic, metabolic enzyme inhibition, and anti-inflammatory profiles, making it a valuable tool for targeted research applications [3].

The Risk of Substituting Sophoranone with Non-Prenylated or Differently Substituted Flavonoids


Substituting Sophoranone with common flavonoids like quercetin or daidzein is not scientifically justified due to significant, quantifiable differences in biological potency and mechanistic specificity. Sophoranone's multiple prenyl groups confer a distinct lipophilic character and unique interaction profile with cellular membranes and protein targets, which translates into vastly superior apoptotic induction in certain cancer models and selective enzyme inhibition [1]. For instance, in a direct comparison, its growth-inhibitory activity against leukemia cells was markedly stronger than that of other flavonoids [2]. Furthermore, its specific and potent inhibition of CYP2C9, an activity not universally shared by other flavonoids, highlights a unique metabolic interaction profile that must be considered in research design [3]. Generic substitution based solely on the flavonoid core would ignore these critical, quantifiable functional differences, leading to experimental failure or misinterpretation of results.

Quantitative Evidence for Sophoranone's Differentiation Against Comparators


Superior Apoptosis-Inducing Activity in Leukemia U937 Cells Compared to Daidzein, Genistein, and Quercetin

In a head-to-head comparison, sophoranone demonstrated significantly stronger growth-inhibitory and apoptosis-inducing activities in human leukemia U937 cells than the well-known flavonoids daidzein, genistein, and quercetin [1]. This is supported by its potent activity against human stomach cancer MKN7 cells, with a 50% growth inhibition (IC50) at 1.2 ± 0.3 μM [1].

Oncology Apoptosis Natural Products

Potent and Selective In Vitro Inhibition of CYP2C9 Enzyme

Among nine major cytochrome P450 (CYP) enzymes tested, (‒)-sophoranone exerted its most potent inhibitory effect on CYP2C9, with a competitive inhibition profile [1]. The IC50 (Ki) value for CYP2C9-mediated tolbutamide 4-hydroxylation was 0.966 ± 0.149 μM (0.503 ± 0.0383 μM), representing the lowest value across all tested CYPs [1].

Drug Metabolism Pharmacokinetics Enzyme Inhibition

Anti-inflammatory Activity via Inhibition of Nitric Oxide (NO) Production in Macrophages

Sophoranone is one of several compounds from *Sophora tonkinensis* that effectively inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key model for anti-inflammatory activity [1]. The IC50 values for active compounds in this assay ranged from 13.6 to 33.0 μM, with sophoranone falling within this active range [1].

Inflammation Immunology Natural Products

Characteristic Poor Oral Absorption and High Plasma Protein Binding In Vivo

Despite potent in vitro CYP2C9 inhibition, sophoranone showed no significant effect on diclofenac pharmacokinetics in vivo [1]. This lack of in vitro-in vivo correlation is attributed to its very low permeability (Papp value of 0.115 × 10⁻⁶ cm/s in Caco-2 cells) and extremely high plasma protein binding (>99.9%) [1].

ADME Pharmacokinetics Drug Development

Validated Application Scenarios for Sophoranone Based on Quantitative Evidence


Use as a Potent Apoptosis Inducer in Leukemia and Solid Tumor Cell Line Studies

Based on its direct, superior activity against U937 leukemia cells compared to daidzein, genistein, and quercetin, and its sub-micromolar IC50 in MKN7 stomach cancer cells, sophoranone is an ideal positive control or lead compound for in vitro studies investigating mitochondrial-mediated apoptosis pathways in cancer [1].

Employ as a Selective In Vitro Inhibitor for CYP2C9 Drug Metabolism Studies

Given its potent and selective inhibition of CYP2C9 (IC50 = 0.966 μM) against a panel of nine major CYPs, sophoranone serves as a reliable tool compound for investigating CYP2C9-mediated drug-drug interactions in human liver microsome assays [1]. Its use is specifically recommended for in vitro systems to avoid the confounding factors of poor absorption and high protein binding observed in vivo [2].

Investigate Anti-inflammatory Mechanisms in Macrophage Cell Models

The quantifiable inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages (IC50 range 13.6-33.0 μM) positions sophoranone as a validated agent for cellular studies of inflammation, particularly those focused on the NO signaling pathway [1].

Avoid In Vivo Studies Requiring Oral Bioavailability

Researchers must note that sophoranone's poor oral absorption (Caco-2 Papp = 0.115 × 10⁻⁶ cm/s) and extensive plasma protein binding (>99.9%) render it ineffective for oral administration in vivo to achieve systemic enzyme inhibition [1]. Procurement for such studies would be scientifically unfounded and should be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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